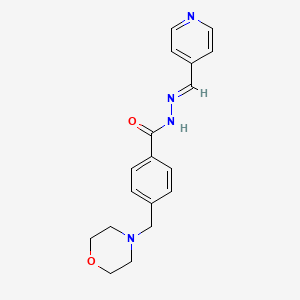

4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzohydrazides, including 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide, often involves specific routes designed to incorporate the morpholine and pyridine moieties into the hydrazide framework. A representative method includes the reaction of morpholine with aldehydes or ketones in the presence of hydrazine derivatives to form the desired benzohydrazide compounds. This process can be optimized to improve yields and purity through variations in solvents, catalysts, and reaction conditions (Raparti et al., 2009).

Molecular Structure Analysis

The molecular structure of benzohydrazides, including this compound, is characterized by the presence of morpholine and pyridine rings. These structural features are crucial for the compound's activity and interactions. X-ray crystallography and spectroscopic methods such as FTIR, NMR, and mass spectrometry are typically used to elucidate the structure, confirming the presence of the morpholine and pyridine rings and their arrangement within the molecule (Babu et al., 2014).

Chemical Reactions and Properties

Benzohydrazides are known for their reactivity towards various chemical agents, leading to the formation of a wide range of derivatives through reactions such as cyclization, substitution, and condensation. These reactions can alter the electronic and steric properties of the molecule, thereby affecting its chemical behavior and potential applications. The reactivity is significantly influenced by the presence of the morpholine and pyridine rings, which can participate in or facilitate these reactions (Girgis et al., 2007).

Physical Properties Analysis

The physical properties of benzohydrazides, such as solubility, melting point, and stability, are determined by their molecular structure. The incorporation of morpholine and pyridine rings influences these properties, making the compound suitable for specific applications. For instance, solubility in various solvents can be critical for its use in chemical syntheses or material processing (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, of 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide are significantly influenced by its functional groups. The hydrazide group, in particular, plays a crucial role in its chemical behavior, potentially participating in hydrogen bonding and acting as a nucleophile in various chemical reactions. These properties are essential for understanding the compound's interactions and reactivity patterns (Bala & Mishra, 2014).

Scientific Research Applications

Dinuclear Lanthanoid(III) Dithiocarbamato Complexes

A study by Yakubu et al. (2019) utilized a hydrazonato-bridged approach to synthesize homodinuclear LnIII2 dithiocarbamato complexes, highlighting the structural versatility and potential application of related compounds in the development of materials with unique magnetic and optical properties (Yakubu, Suzuki, & Kita, 2019).

Crystal Structure and Packing Analysis

Bakir and Green (2002) provided insight into the crystal structure and packing of di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate, showcasing the compound's structural integrity and the potential for designing complex molecular architectures (Bakir & Green, 2002).

Antimycobacterial Activity

Raparti et al. (2009) synthesized a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides and evaluated their antimycobacterial activity, demonstrating the potential medicinal applications of these compounds in treating tuberculosis (Raparti, Chitre, & Bothara, et al., 2009).

Heterocyclic Synthesis

Medrasi et al. (2013) explored the use of enaminonitriles in heterocyclic synthesis, providing pathways to 4-aminopyrazole derivatives and indicating the potential of 4-(4-morpholinylmethyl)-N'-(4-pyridinylmethylene)benzohydrazide in synthesizing heterocyclic compounds with varied applications (Medrasi, Al-Sheikh, & Salaheldin, 2013).

Configurational Dynamics

A study by Gordillo et al. (2016) focused on a derivative from 2-pyridinecarboxaldehyde, investigating its E/Z isomerization and providing insights into the configurational dynamics of similar compounds. This research is important for applications in molecular machines and electronic devices (Gordillo et al., 2016).

properties

IUPAC Name |

4-(morpholin-4-ylmethyl)-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(21-20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-22-9-11-24-12-10-22/h1-8,13H,9-12,14H2,(H,21,23)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWLTMDQIAUCPD-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholin-4-ylmethyl)-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)